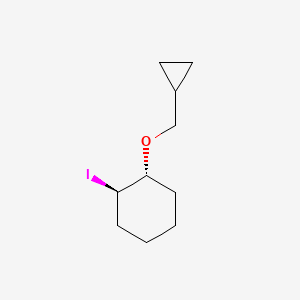
5-Bromo-2-chloro-3-(methylsulfanyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-3-(methylsulfanyl)aniline is an aromatic compound with the molecular formula C7H7BrClNS It is a derivative of aniline, where the benzene ring is substituted with bromine, chlorine, and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(methylsulfanyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Halogenation: Nitrobenzene undergoes halogenation with bromine and chlorine in the presence of a catalyst such as iron(III) chloride to introduce the bromine and chlorine substituents.
Reduction: The nitro group is reduced to an amine group using reducing agents like tin and hydrochloric acid, forming 2-bromo-3-chloroaniline.
Thioether Formation: Finally, the methylsulfanyl group is introduced through a nucleophilic substitution reaction with methylthiol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Bromo-2-chloro-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, tin and hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-2-chloro-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-2-chloro-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloroaniline: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2-Chloro-3-(methylsulfanyl)aniline: Lacks the bromine substituent, which may affect its reactivity and applications.
5-Bromo-2-(methylsulfanyl)aniline:
Uniqueness
5-Bromo-2-chloro-3-(methylsulfanyl)aniline is unique due to the presence of all three substituents (bromine, chlorine, and methylsulfanyl) on the benzene ring. This combination of substituents provides a unique set of chemical properties, making it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C7H7BrClNS |
|---|---|
分子量 |
252.56 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-3-methylsulfanylaniline |
InChI |
InChI=1S/C7H7BrClNS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,10H2,1H3 |
InChI 键 |
UXUZOUBSPZZCSX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=CC(=C1Cl)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


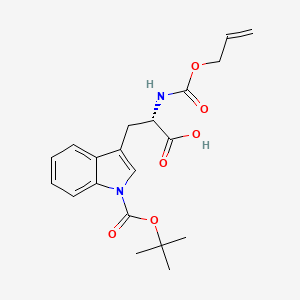
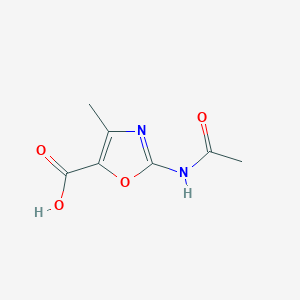
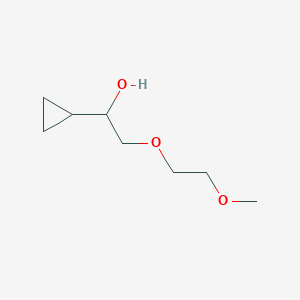
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
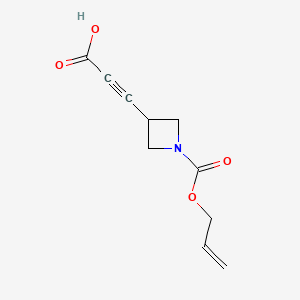
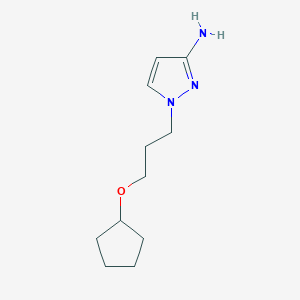
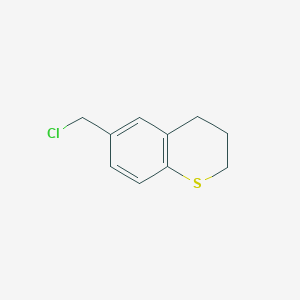
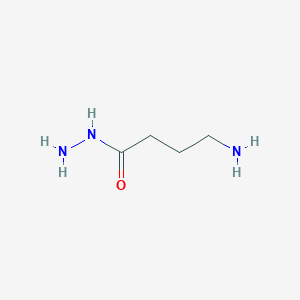
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)

